molecular formula C10H6N6 B1482789 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-50-7

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482789
CAS No.: 2098018-50-7
M. Wt: 210.19 g/mol
InChI Key: RRKVBFUTDYGARX-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a chemical building block of significant interest in pharmaceutical research and development. This compound features a pyrazole core substituted with both a cyanomethyl group and a pyrazine ring, creating a multifunctional scaffold suitable for further synthetic elaboration. Its structure is closely related to pyrazole-carbonitrile derivatives that are frequently employed in the synthesis of complex heterocyclic compounds, which are prevalent in drug discovery programs . Research Applications and Value: The primary research value of this compound lies in its role as a versatile intermediate. Pyrazole-carbonitrile derivatives are widely utilized in constructing fused pyrazolo-azines, such as pyrazolopyridines, pyrazolopyrimidines, and related structures . These ring-fused systems are crucial scaffolds in medicinal chemistry, often serving as the core structure in investigations for new therapeutic agents. Furthermore, the presence of both pyrazole and pyrazine rings in a single molecule places it within a class of structures that have demonstrated relevance in the development of kinase inhibitors . Compounds with similar hybrid architectures, combining a nitrogen-dense heterocycle like pyrazine with a pyrazole unit, have been reported as potent and selective inhibitors, such as for Janus Kinase 1 (JAK1) . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers handling this compound should consult its Safety Data Sheet (SDS) for specific hazard information and implement appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKVBFUTDYGARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile involves several chemical reactions, typically starting from simpler pyrazole derivatives. The compound is characterized by the presence of cyano and pyrazole functional groups, which contribute to its biological activity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Malononitrile + HydrazineReflux in organic solvent65-70%
2Chloroacetyl chloride + Product from Step 1Reflux for 5-7 hours75-90%

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial properties. In vitro studies have shown that various derivatives, including those related to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, possess significant activity against a range of pathogens.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The minimum inhibitory concentration (MIC) values were determined against common bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/mL)Pathogen
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile0.22 - 0.25Staphylococcus aureus
Other derivative A0.30 - 0.35Escherichia coli
Other derivative B0.15 - 0.20Pseudomonas aeruginosa

Anticancer Activity

The compound has also been studied for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types.

Case Study: Anticancer Effects
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects, particularly when combined with doxorubicin, suggesting a potential for synergistic therapeutic strategies.

The biological activity of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.

Table 3: Proposed Mechanisms

MechanismDescription
Enzyme InhibitionCompounds inhibit key enzymes such as xanthine oxidase, affecting metabolic pathways.
Receptor ModulationPotential modulation of androgen receptors, influencing cell signaling pathways related to growth and survival.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound can be synthesized through various methods, including the reaction of malononitrile dimer with hydrazine, yielding derivatives that are reactive towards nucleophiles. For instance, it can undergo reactions with chloroacetyl chloride to form useful intermediates for further synthetic applications .

Table 1: Synthesis Pathways

Reaction TypeReactantsProductsYield (%)
Nucleophilic substitution1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile + Chloroacetyl chloride2-Chloro-N-(4-Cyano-3-(Cyanomethyl)-1H-Pyrazol-5-yl)Acetamide65–70
CyclizationEthyl α-diazoacetate + PhenylpropargylPyrazole derivative89

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of the pyrazole ring into various molecular frameworks has shown promising results against different cancer cell lines.

Anticancer Properties

Studies have demonstrated that compounds related to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile possess significant anticancer activity. For example, derivatives have been screened against A549 lung cancer cells, showing IC50 values indicating potent cytotoxic effects .

Table 2: Anticancer Activity

Compound NameCell LineIC50 (µM)
1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile derivativeA54926
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivativeA3754.2
Novel pyrazole derivativesMCF70.01

Mechanistic Studies

The mechanisms underlying the anticancer effects of these compounds often involve inhibition of cyclin-dependent kinases (CDKs) and other crucial pathways in cancer cell proliferation. For instance, one study reported that a specific derivative inhibited CDK2 with an IC50 of approximately 0.98 µM, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitriles, nitro) enhance stability and enable cyclization, as seen in the synthesis of pyrazolo-pyrimidines .
  • Amino groups at position 5 (e.g., 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile) facilitate Dimroth rearrangements, leading to fused heterocycles like oxazines .

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

  • Synthesis: Prepared via one-pot multi-component reactions or stepwise functionalization. For example, chloroacetyl chloride reacts with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile to form hybrid pyrazole-pyridine derivatives .
  • Reactivity : Nitrile groups participate in cyclization with amines or acetic anhydride to generate oxazines or pyrimidines .

Analogous Compounds

  • Pyrazolo[3,4-d]pyrimidines: Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile via cyclization with primary amines .
  • Anticancer derivatives (e.g., 6b) : Synthesized using ionic liquid ([bmim][BF₄]) as a green solvent, achieving high yields (93%) .
  • Antioxidant pyrazoles : Synthesized via biocatalytic methods using guar gum, highlighting eco-friendly approaches .

Pharmacological Profiles

  • Anticancer Activity : Pyrazolo-pyrimidines (e.g., compounds 4c and 6b) exhibit IC₅₀ values of 0.81–2.07 µM, attributed to their planar fused heterocycles and nitro groups, which enhance DNA intercalation .
  • Anti-inflammatory Activity : Derivatives with methoxyphenyl substituents show significant activity due to electron-donating groups reducing oxidative stress .
  • Structural Limitations: The absence of hydrophilic groups in 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile may limit solubility, necessitating prodrug strategies .

Preparation Methods

General Synthetic Strategy

The preparation of pyrazole-4-carbonitrile derivatives often employs a multi-component condensation reaction involving:

  • An aldehyde or heteroaromatic aldehyde (e.g., pyrazin-2-carboxaldehyde)
  • Malononitrile or cyanomethyl sources
  • Hydrazine derivatives (e.g., phenylhydrazine or substituted hydrazines)

This approach allows the formation of the pyrazole ring while simultaneously introducing nitrile functionalities at defined positions.

Mechanochemical Multi-Component Synthesis Using Nanocatalysts

A recent environmentally friendly and efficient method involves the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using Fe3O4@SiO2@Tannic acid nanoparticles as a reusable catalyst. This method is particularly relevant as it provides a green, solvent-free approach at room temperature with high yields and short reaction times.

Reaction Setup

  • Components: Azo-linked aldehydes, malononitrile, and hydrazine derivatives are mixed in stoichiometric amounts (typically 1 mmol each).
  • Catalyst: 0.1 g of Fe3O4@SiO2@Tannic acid nanoparticles.
  • Conditions: Ball milling at 20–25 Hz frequency at room temperature.
  • Reaction vessel: 50-mL screw-top vessel with a stainless steel ball.

Procedure

  • The mixture is shaken/mechanically milled for a specific time (varies by substrate).
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the product is dissolved in hot ethanol.
  • The magnetic catalyst is separated by an external magnet and washed for reuse.
  • The product is purified by column chromatography.

Reaction Example

For synthesis of a related pyrazole-4-carbonitrile derivative:

Component Amount (mmol) Weight (g)
Azo-linked aldehyde (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) 1 0.260
Malononitrile 1 0.065
Phenylhydrazine 1 0.108
Fe3O4@SiO2@Tannic acid catalyst 0.1 g -

Reaction conditions: Ball milling at room temperature for optimized time (minutes to hours).

Catalytic Efficiency and Optimization

  • Different catalysts were screened; Fe3O4@SiO2@Tannic acid showed superior activity.
  • Catalyst loading of 0.1 g per 1 mmol substrate gave the best yield and shortest reaction time.
  • The catalyst was reusable for at least six cycles with minimal loss of activity.

Stepwise Synthetic Routes (Literature-Based)

While the mechanochemical method is promising, traditional solution-phase syntheses of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile or analogs involve:

  • Step 1: Preparation of the pyrazole ring by condensation of hydrazines with α,β-unsaturated nitriles or aldehydes bearing nitrile substituents.
  • Step 2: Introduction of the cyanomethyl group via alkylation of the pyrazole nitrogen using cyanomethyl halides under basic conditions.
  • Step 3: Purification and characterization by NMR, IR, and elemental analysis.

These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Catalysts and Reaction Conditions for Pyrazole-4-Carbonitrile Synthesis

Catalyst Type Catalyst Amount Temperature Reaction Time Yield (%) Notes
Fe3O4@SiO2@Tannic acid nanoparticles 0.1 g / mmol Room temp 30-60 min 85-95 Reusable, green, mechanochemical method
Conventional acid catalysts Varied 80°C Several hours 60-75 Longer reaction times, less green
Base catalysts (e.g., K2CO3) Varied Reflux Hours Moderate Used for alkylation steps

Research Findings Summary

  • The mechanochemical approach using Fe3O4@SiO2@Tannic acid is a green, efficient, and scalable method for synthesizing pyrazole-4-carbonitrile derivatives.
  • The catalyst's magnetic properties allow easy separation and reuse, enhancing sustainability.
  • Reaction yields are high, and the method tolerates various substituted aldehydes and hydrazines, allowing structural diversity.
  • The method avoids hazardous solvents and harsh conditions, aligning with green chemistry principles.

Analytical Characterization

Synthesized compounds are typically characterized by:

Q & A

Q. What are the established synthetic routes for 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) or cyclocondensation strategies. For example:

  • Multi-component synthesis : Combine hydrazine derivatives, nitrile-containing precursors, and pyrazine-2-carbaldehyde analogs under catalyst-free aqueous conditions. A similar approach was used for pyrazole-carbonitrile derivatives, achieving yields >80% at ambient temperatures .
  • Cyclocondensation : React 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with diketones or aldehydes in polar solvents (e.g., DMF) at 50–80°C. This method emphasizes regioselectivity control using steric and electronic directing groups . Key characterization: Monitor reactions via TLC and confirm products using 1^1H/13^{13}C NMR, IR (e.g., CN stretch at ~2230 cm1^{-1}), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR identifies substituents on the pyrazole and pyrazine rings (e.g., pyrazine protons at δ 8.5–9.5 ppm). 13^{13}C NMR confirms nitrile carbons (~115 ppm) and pyrazine/pyrazole ring carbons .
  • IR : Detect nitrile (C≡N) stretches at 2230–2296 cm1^{-1} and aromatic C=C vibrations at 1500–1620 cm1^{-1} .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement. A related pyrazole-carbonitrile structure was solved with R-factor < 0.05 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Solvent selection : Use DMSO or DMF for polar intermediates; switch to ethyl acetate/cyclohexane for purification to minimize side-product formation .
  • Catalyst screening : Test cesium carbonate or trifluoroacetic acid (TFA) to enhance nucleophilic substitution on the pyrazine ring. For example, TFA improved azide substitution yields to 85% in methylene chloride .
  • Temperature control : Gradual heating (0°C → 50°C) reduces decomposition, as shown in triazenylpyrazole hybrid syntheses .

Q. What strategies resolve contradictory NMR data in structural analysis?

Methodological Answer:

  • 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, HMBC can link pyrazine protons to nitrile carbons .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This resolved discrepancies in a hydroxyethyl-substituted pyrazole derivative .
  • Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular ions and X-ray diffraction for absolute configuration .

Q. How to manage regioselectivity challenges during pyrazine-ring functionalization?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at pyrazine C-3 to favor substitution at C-2. A similar strategy was applied in fluorinated pyrazine syntheses .
  • Metal-mediated coupling : Use Suzuki-Miyaura cross-coupling with boronic acids to selectively modify pyrazine positions. Pd(PPh3_3)4_4 in THF achieved 70–90% yields in analogous systems .

Data Contradiction Analysis

Q. How to address inconsistent melting points in synthesized batches?

Methodological Answer:

  • Purification protocols : Repurify via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) to remove polymorphic impurities. A study on pyrazole derivatives reduced melting-point variability from 10°C to <2°C .
  • Thermal analysis : Perform DSC to identify polymorphs. For example, a pyrazole-carbonitrile exhibited two endothermic peaks (100°C and 105°C), indicating crystalline forms .

Structural and Functional Insights

Q. What computational tools predict the bioactivity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). A pyrazolopyrimidine analog showed binding affinity (ΔG = -9.2 kcal/mol) to Hep-G2 cell receptors .
  • QSAR modeling : Correlate substituent electronegativity with anticancer activity. Nitrile groups enhanced cytotoxicity (IC50_{50} < 10 µM) in MCF-7 cell lines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

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